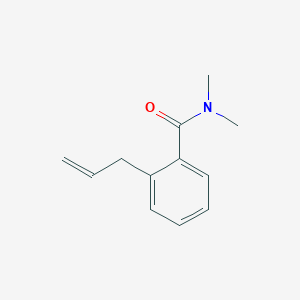

2-allyl-N,N-dimethylbenzamide

Beschreibung

2-Allyl-N,N-dimethylbenzamide is a benzamide derivative characterized by an allyl group (-CH₂CH=CH₂) at the 2-position of the benzene ring and a dimethylamide (-N(CH₃)₂) group at the carboxamide position. For example, describes the synthesis of 2-allyl-N,N-diethyl-4,6-dihydroxy-3-methylbenzamide via hydrolysis and alkylation steps, suggesting that similar methods (e.g., allylation of chlorobenzamides or direct coupling using iron catalysis) could apply to the dimethyl variant .

Eigenschaften

Molekularformel |

C12H15NO |

|---|---|

Molekulargewicht |

189.25 g/mol |

IUPAC-Name |

N,N-dimethyl-2-prop-2-enylbenzamide |

InChI |

InChI=1S/C12H15NO/c1-4-7-10-8-5-6-9-11(10)12(14)13(2)3/h4-6,8-9H,1,7H2,2-3H3 |

InChI-Schlüssel |

HMUIFDHODHKIDF-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)C1=CC=CC=C1CC=C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic System

The direct allylation of N,N-dimethylbenzamide leverages a ruthenium-based catalytic system to achieve ortho-C–H functionalization. The mechanism involves:

-

Coordination of the amide group : The carbonyl oxygen of N,N-dimethylbenzamide coordinates to the ruthenium center, activating the adjacent ortho C–H bond.

-

Oxidative addition : Allyl methyl carbonate undergoes oxidative addition to the ruthenium complex, forming a π-allyl intermediate.

-

Reductive elimination : The allyl group is transferred to the ortho position, regenerating the catalyst.

Critical components of the catalytic system include:

Optimized Reaction Conditions

The allylation proceeds in tetrahydrofuran (THF) at 80°C for 20 hours, yielding 2-allyl-N,N-dimethylbenzamide in 55% isolated yield (Table 1).

Table 1: Optimization of Ruthenium-Catalyzed Allylation

| Entry | Solvent | Oxidant | Yield (%) | Regioselectivity (ortho:para) |

|---|---|---|---|---|

| 1 | THF | Cu(OAc)₂ | 55 | 4.5:1 |

| 2 | t-AmOH | Cu(OAc)₂ | 30 | 3:1 |

| 3 | DCE | Cu(OAc)₂ | 28 | 5:1 |

| 4 | Toluene | Cu(OAc)₂ | 19 | 2.4:1 |

Key observations:

Substrate Scope and Limitations

The method tolerates electron-donating and -withdrawing substituents on the benzamide ring. However, sterically hindered substrates (e.g., 2,6-disubstituted benzamides) exhibit reduced reactivity. Competing pathways, such as para-allylation or over-alkylation, are minimized by the ortho-directing effect of the amide group.

Friedel-Crafts Alkylation of N,N-Dimethylbenzamide

Traditional Electrophilic Allylation

Friedel-Crafts allylation employs Lewis acids (e.g., AlCl₃) to generate allyl electrophiles. However, the N,N-dimethylamide group’s meta-directing nature limits ortho selectivity. Typical conditions involve:

-

Allyl bromide (1.2 equiv) as the electrophile.

-

AlCl₃ (2 equiv) in dichloromethane at 0°C to room temperature.

This method yields <20% of the desired 2-allyl product, with predominant para-substitution (3:1 para:ortho ratio).

Directed ortho-Allylation Using transient Directing Groups

To improve regioselectivity, transient directing groups (TDGs) such as 2-pyridone have been explored. The TDG coordinates to the amide carbonyl, enabling ortho-allylation via a six-membered transition state. Post-reaction removal of the TDG via hydrolysis yields this compound. While this approach enhances ortho selectivity (8:1), the multi-step sequence reduces overall yield to 35–40%.

Ullmann-Type Coupling of 2-Halo-N,N-Dimethylbenzamide

Copper-Catalyzed Allylation

A two-step synthesis involves:

-

Halogenation : Bromination of N,N-dimethylbenzamide using N-bromosuccinimide (NBS) in acetonitrile, yielding 2-bromo-N,N-dimethylbenzamide (72% yield).

-

Ullmann coupling : Reaction with allyl alcohol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C.

This method provides this compound in 50% overall yield but requires pre-functionalization and harsh conditions.

Palladium-Catalyzed Allylic Amination

An alternative route employs palladium catalysis:

-

2-Bromo-N,N-dimethylbenzamide (1 equiv), allyl acetate (1.5 equiv), Pd(OAc)₂ (5 mol%), and Xantphos (10 mol%) in toluene at 100°C.

The reaction proceeds via oxidative addition of the aryl bromide and subsequent allylic amination, achieving 60% yield. However, competing Heck pathways reduce selectivity.

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Regioselectivity (ortho:para) | Key Advantages | Limitations |

|---|---|---|---|---|

| Ru-catalyzed C–H allylation | 55 | 4.5:1 | Atom-economical, one-step | Requires expensive catalysts |

| Friedel-Crafts alkylation | <20 | 1:3 | Simple setup | Poor regioselectivity |

| Ullmann coupling | 50 | >20:1 | High selectivity | Multi-step, harsh conditions |

| Palladium amination | 60 | >15:1 | Compatible with diverse allyl sources | Competing side reactions |

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Die Allylgruppe in 2-Allyl-N,N-Dimethylbenzamid kann einer Oxidation unterzogen werden, um Epoxide oder hydroxylierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um die entsprechenden Amin- oder Alkohol-Derivate zu bilden.

Substitution: Die Benzamid-Einheit kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere an der benzylischen Position.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie m-Chlorperbenzoesäure (m-CPBA) oder Wasserstoffperoxid in Gegenwart eines Katalysators.

Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH4).

Substitution: Nucleophile wie Alkoxide oder Amine unter basischen Bedingungen.

Hauptprodukte:

Oxidation: Bildung von Epoxiden oder hydroxylierten Benzamiden.

Reduktion: Bildung von N,N-Dimethylbenzylamin- oder Benzylalkohol-Derivaten.

Substitution: Bildung von substituierten Benzamiden mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 2-Allyl-N,N-Dimethylbenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Allylgruppe kann an kovalenten Bindungen mit aktiven Zentren beteiligt sein, während die Benzamid-Einheit Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen bilden kann. Diese Wechselwirkungen können die Aktivität des Zielproteins modulieren und zu verschiedenen biologischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 2-allyl-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can participate in covalent bonding with active site residues, while the benzamide moiety can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

a. N,N-Dimethylbenzamide Derivatives

- 4-Hexyl-N,N-Dimethylbenzamide : Synthesized via iron-catalyzed cross-coupling (95% yield), this compound highlights the efficiency of para-alkyl substitution in coupling reactions. The hexyl chain enhances lipophilicity, making it suitable for hydrophobic applications .

- 4-Cyano-N,N-Dimethylbenzamide: Prepared via triflic anhydride-mediated nitrile formation (82% yield), the electron-withdrawing cyano group increases electrophilicity at the carbonyl, altering reactivity in nucleophilic substitutions .

- 2-Chloro-N,N-Dimethylbenzamide : A commercial compound (CAS 6526-67-6) used in agrochemicals, the chloro substituent directs electrophilic aromatic substitution and stabilizes intermediates in metal-catalyzed reactions .

This steric effect may also limit accessibility in catalytic reactions (e.g., C-H activation), contrasting with para-substituted derivatives like 4-hexyl-N,N-dimethylbenzamide, which show high reactivity in cross-coupling .

Physical and Spectroscopic Properties

demonstrates that solvent polarity significantly affects the rotational barrier (ΔG‡) and ¹³C NMR chemical shifts of N,N-dimethylbenzamides. For example:

- In polar solvents (e.g., DMSO), ΔG‡ increases due to hydrogen bonding with the carbonyl, stabilizing the planar transition state.

- The allyl group in 2-allyl-N,N-dimethylbenzamide may induce deshielding in ¹³C NMR (δ ~170 ppm for carbonyl) compared to unsubstituted N,N-dimethylbenzamide (δ ~168 ppm) due to electron donation from the allyl group .

Q & A

Q. What are the common synthetic routes for 2-allyl-N,N-dimethylbenzamide?

- Methodological Answer : The synthesis typically involves allylation of a pre-functionalized benzamide precursor. For example, a Friedel-Crafts alkylation can introduce the allyl group to the aromatic ring using allyl bromide and Lewis acids like AlCl₃ . Alternatively, nucleophilic aromatic substitution (NAS) may be employed if the benzamide derivative contains a leaving group (e.g., halogen) at the desired position. Purification often utilizes column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify the allyl group (δ 5.0–6.0 ppm for vinyl protons) and dimethylamide protons (δ 2.8–3.2 ppm). Aromatic protons show splitting patterns consistent with substitution .

- IR : Stretching frequencies for the amide C=O (~1650 cm) and allyl C=C (~1640 cm) confirm functional groups .

- MS : High-resolution mass spectrometry verifies the molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do solvent environments influence the 13^{13}13C NMR chemical shifts of this compound?

- Methodological Answer : Solvent polarity and hydrogen-bonding capacity significantly alter carbonyl carbon shifts. Polar solvents (e.g., DMSO) induce downfield shifts (~3–5 ppm) due to dipole-dipole interactions, while non-polar solvents (e.g., cyclohexane) result in upfield shifts. Rotational barriers about the C–N bond (ΔG ~80 kJ/mol) can also be inferred from solvent-dependent line-broadening in C NMR .

Q. What strategies optimize substitution patterns on the benzamide ring for enhanced bioactivity?

- Methodological Answer :

- Halogenation : Bromine or chlorine at specific positions (e.g., para to the allyl group) enhances electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura coupling with aryl boronic acids) .

- Methoxy/Oxy Groups : Introducing electron-donating groups (e.g., methoxy) modulates electronic effects, improving binding to biological targets like enzymes .

- Structure-Activity Relationships (SAR) : Systematic variation of substituents followed by bioassays (e.g., enzyme inhibition assays) identifies pharmacophoric motifs .

Q. How can computational methods predict the reactivity and rotational barriers of this compound?

- Methodological Answer :

- DFT Calculations : Density Functional Theory (DFT) models predict rotational barriers around the C–N bond by evaluating torsional potentials. Solvent effects are incorporated via continuum solvation models (e.g., PCM) .

- Molecular Docking : Simulations assess interactions with biological targets (e.g., enzymes), guiding structural modifications to improve binding affinity .

Q. What analytical techniques resolve contradictions in reported reaction yields for allyl-substituted benzamides?

- Methodological Answer : Discrepancies in yields often arise from reaction conditions (e.g., catalyst loading, temperature). Controlled reproducibility studies with:

- In-situ Monitoring : ReactIR or HPLC tracks intermediate formation.

- Design of Experiments (DoE) : Multivariate analysis (e.g., temperature vs. catalyst ratio) identifies optimal conditions .

Key Notes

- Contradictions : Yields in cross-coupling reactions vary with catalyst systems (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) due to differing ligand steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.